Cathepsin B Substrate Preference: pGlu-Phe-Leu-pNA vs. pGlu-Phe-Ala-pNA
In a comparative study of oligopeptide p-nitroanilide substrates, pGlu-Phe-Leu-pNA and pGlu-Phe-Ala-pNA were identified as the best substrates for cathepsin B. The compound with the Leu residue at the P1 position (pGlu-Phe-Leu-pNA) exhibited a lower Km of 0.1 mM and a lower kcat of 5.1 s⁻¹ compared to the Ala-containing analog (pGlu-Phe-Ala-pNA, Km 0.165 mM, kcat 8.3 s⁻¹) [1]. This indicates that while the Ala-containing substrate is turned over more rapidly, the Leu-containing substrate has a higher binding affinity for the cathepsin B active site, potentially making it a more sensitive probe for detecting low enzyme concentrations.
| Evidence Dimension | Enzyme Kinetics (Km, kcat) for Cathepsin B |
|---|---|
| Target Compound Data | Km = 0.1 mM; kcat = 5.1 s⁻¹ |
| Comparator Or Baseline | pGlu-Phe-Ala-pNA (Km = 0.165 mM; kcat = 8.3 s⁻¹) |
| Quantified Difference | Km is 39.4% lower (0.065 mM difference); kcat is 38.6% lower (3.2 s⁻¹ difference) |
| Conditions | Hydrolysis by cathepsin B from bovine brain, pH not specified in abstract |
Why This Matters
This direct head-to-head comparison demonstrates that substitution of the P1 Leu residue for Ala dramatically alters both substrate binding affinity and turnover rate, precluding interchanging these substrates for quantitative assays without full revalidation.
- [1] Azarian, A. V., et al. (1987). [p-Nitroanilides of amino acids and peptides and fluorescence peptide with inner fluorescence quenching as substrates for cathepsins H, B, D and high molecular weight aspartic peptidase in the brain]. Biokhimiia, 52(12), 2033-7. PMID: 3328984. View Source
